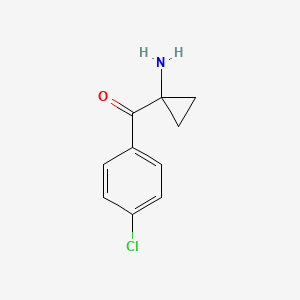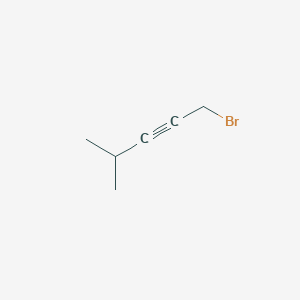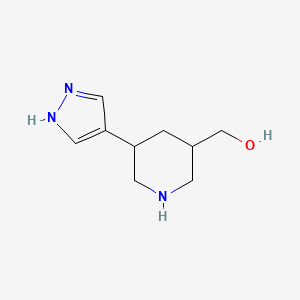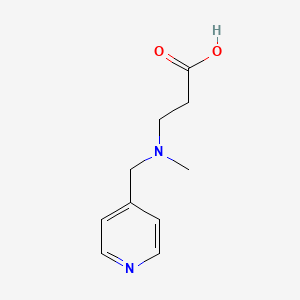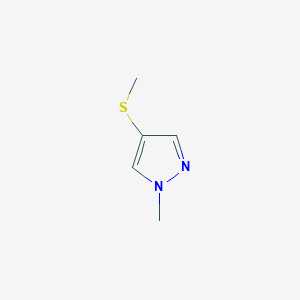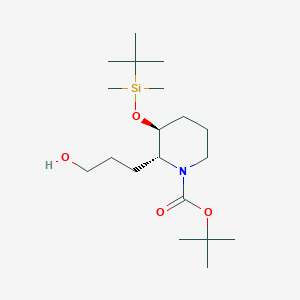
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyldimethylsilyl group through a silylation reaction. This is followed by the introduction of the hydroxypropyl group via a nucleophilic substitution reaction. The final step involves the formation of the tert-butyl ester through esterification.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyldimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields a carbonyl compound, while substitution of the tert-butyldimethylsilyl group can yield a variety of functionalized piperidine derivatives.
Scientific Research Applications
tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The tert-butyldimethylsilyl group can protect reactive sites on the molecule, allowing for selective reactions to occur at other positions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents, such as:
- tert-Butyl (2R,3S)-3-hydroxy-2-(3-hydroxypropyl)piperidine-1-carboxylate
- tert-Butyl (2R,3S)-3-((trimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl (2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-hydroxypropyl)piperidine-1-carboxylate lies in its combination of functional groups, which provide a balance of stability and reactivity. The tert-butyldimethylsilyl group offers protection to the hydroxyl group, allowing for selective reactions at other sites on the molecule. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C19H39NO4Si |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(3-hydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H39NO4Si/c1-18(2,3)23-17(22)20-13-9-12-16(15(20)11-10-14-21)24-25(7,8)19(4,5)6/h15-16,21H,9-14H2,1-8H3/t15-,16+/m1/s1 |
InChI Key |
SKHSZJRKSRMJKU-CVEARBPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CCCO)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CCCO)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12980080.png)

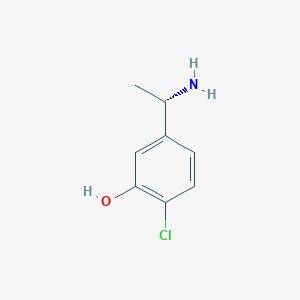

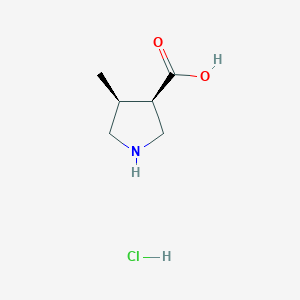
![tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12980097.png)

